molecular formula C22H20ClN3O2S B11375970 2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide

2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11375970
M. Wt: 425.9 g/mol
InChI Key: NAYVJQWOPDSXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 2-chloronicotinoyl isocyanate, which is then reacted with 2-chloroaniline in dichloromethane. The mixture is stirred at room temperature overnight, and the solvent is evaporated to yield a crude product. This product is then recrystallized from ethanol to obtain the final compound as colorless block crystals .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C22H20ClN3O2S/c1-14-12-15(2)24-22(20(14)21(28)25-16-8-4-3-5-9-16)29-13-19(27)26-18-11-7-6-10-17(18)23/h3-12H,13H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

NAYVJQWOPDSXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.